molecular formula C23H24N4O2 B10993823 N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10993823
M. Wt: 388.5 g/mol
InChI Key: PCGJUJUVWRHOAI-UHFFFAOYSA-N
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Description

N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features an indole moiety. Indoles are a class of heterocyclic compounds that are widely studied due to their diverse biological activities and presence in many natural products. This compound is of particular interest in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally include:

    Reactants: Tryptamine derivative and a carboxylic acid.

    Reagent: N,N’-dicyclohexylcarbodiimide (DCC).

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, often using halogens or nitrating agents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other indole derivatives.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-[3-(1H-indol-3-yl)propanoylamino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C23H24N4O2/c1-27-20-9-5-2-6-16(20)14-21(27)23(29)25-13-12-24-22(28)11-10-17-15-26-19-8-4-3-7-18(17)19/h2-9,14-15,26H,10-13H2,1H3,(H,24,28)(H,25,29)

InChI Key

PCGJUJUVWRHOAI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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